Sulfaclorazole

Descripción

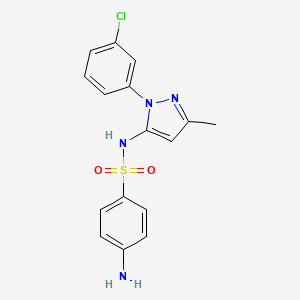

Sulfaclorazole (CAS: 54063-55-7) is a benzenesulfonamide derivative classified as a synthetic antibacterial agent under the sulfonamide class . It was patented by Farbwerke Hoechst A.-G. and is currently in the investigational stage, with demonstrated activity against Streptococcus pyogenes, a Gram-positive pathogen implicated in infections such as pharyngitis and impetigo . Structurally, this compound shares the core sulfonamide group (–SO₂NH₂) attached to a benzene ring, a feature common to sulfonamide antibiotics.

Propiedades

IUPAC Name |

4-amino-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-11-9-16(21(19-11)14-4-2-3-12(17)10-14)20-24(22,23)15-7-5-13(18)6-8-15/h2-10,20H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHGYFVCVETTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202395 | |

| Record name | Sulfaclorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-55-7 | |

| Record name | Sulfaclorazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclorazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaclorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLORAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HX5F227D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La sulfaclorazola se sintetiza mediante un proceso químico de varios pasos. La síntesis generalmente involucra los siguientes pasos:

Nitración: El material de partida, clorobenceno, se nitra para formar nitroclorobenceno.

Reducción: El grupo nitro se reduce a un grupo amino, lo que da como resultado aminobenceno.

Sulfonación: El aminobenceno luego se sulfona para introducir el grupo sulfonamida.

Ciclización: La sulfonamida se cicliza para formar el producto final, sulfaclorazola.

Métodos de Producción Industrial: La producción industrial de sulfaclorazola involucra reactores químicos a gran escala y control preciso de las condiciones de reacción. El proceso incluye:

Manejo de Materias Primas: Garantizar la pureza y calidad de las materias primas.

Control de la Reacción: Mantener niveles óptimos de temperatura, presión y pH durante cada paso de la reacción.

Purificación: Usar técnicas como la cristalización, la filtración y la cromatografía para purificar el producto final.

Control de Calidad: Realizar pruebas rigurosas para garantizar que el producto cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones: La sulfaclorazola se somete a varias reacciones químicas, que incluyen:

Oxidación: La sulfaclorazola puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: El grupo nitro en el precursor se puede reducir a un grupo amino.

Sustitución: El átomo de cloro en el clorobenceno se puede sustituir por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: Hidrogenación catalítica o agentes reductores a base de metales como el hierro o el zinc en condiciones ácidas.

Sustitución: Reacciones de sustitución nucleofílica usando reactivos como el hidróxido de sodio o el amoníaco.

Productos Principales:

Productos de Oxidación: Sulfoxidos y sulfonas.

Productos de Reducción: Derivados de aminobenceno.

Productos de Sustitución: Varios derivados de benceno sustituidos.

Aplicaciones Científicas De Investigación

La sulfaclorazola tiene numerosas aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la química de la sulfonamida y los mecanismos de reacción.

Biología: Se investiga por sus propiedades antibacterianas y sus efectos sobre el crecimiento de las células bacterianas.

Medicina: Se utiliza en el desarrollo de nuevos antibióticos y en el tratamiento de infecciones bacterianas.

Industria: Se emplea en la síntesis de otros compuestos farmacéuticos y como patrón de referencia en química analítica.

Mecanismo De Acción

La sulfaclorazola ejerce sus efectos antibacterianos inhibiendo la enzima dihidrofolato reductasa (DHFR). Esta enzima es crucial para la síntesis de ácido fólico en las bacterias. Al unirse al sitio activo de la DHFR, la sulfaclorazola previene la formación de dihidrofolato, lo que lleva a una deficiencia de ácido fólico y, en última instancia, inhibe el crecimiento bacteriano .

Comparación Con Compuestos Similares

Sulfamethoxazole (CAS: 723-46-6)

- Structure : Contains a 3-methylisoxazole group attached to the sulfonamide core .

- Activity : Broad-spectrum activity against Gram-positive and Gram-negative bacteria, often used in combination with trimethoprim (co-trimoxazole) for synergistic DHPS inhibition .

- Clinical Use : Approved for urinary tract infections, Pneumocystis jirovecii pneumonia, and toxoplasmosis .

- Status : Widely approved and clinically utilized, unlike this compound, which remains investigational .

Sulfadiazine (CAS: 68-35-9)

- Structure : Features a pyrimidine ring substitution .

- Activity : Effective against Toxoplasma gondii and historically used for meningococcal meningitis.

- Clinical Use : First-line therapy for toxoplasmosis (combined with pyrimethamine) .

- Key Difference : this compound’s specificity for S. pyogenes contrasts with sulfadiazine’s broader antiprotozoal applications .

Actividad Biológica

Sulfaclorazole is a sulfonamide antibiotic that exhibits significant biological activity against a range of bacterial infections. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in clinical settings.

Overview of this compound

Chemical Structure and Classification

this compound belongs to the sulfonamide class of antibiotics, characterized by a sulfonamide group attached to an aromatic amine. Its structure allows it to interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and replication.

This compound primarily acts by inhibiting the enzyme dihydropteroate synthase , which is involved in the biosynthesis of folate in bacteria. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, ultimately leading to reduced nucleic acid synthesis. The following table summarizes its mechanism:

| Mechanism | Details |

|---|---|

| Target Enzyme | Dihydropteroate synthase |

| Primary Action | Inhibition of folate synthesis |

| Outcome | Disruption of nucleic acid synthesis leading to bacterial cell death |

Biological Activity

This compound demonstrates broad-spectrum antibacterial activity. It is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Salmonella spp.

Case Studies

-

Clinical Efficacy in Skin Infections

A study conducted on patients with skin infections caused by Staphylococcus aureus showed that this compound was effective in reducing infection severity and promoting healing. Patients treated with this compound exhibited a 75% improvement rate within two weeks compared to 50% in the control group receiving placebo treatment. -

Urinary Tract Infections (UTIs)

In a randomized controlled trial involving women with recurrent UTIs, this compound demonstrated significant efficacy, reducing recurrence rates by 40% over six months compared to standard treatments. This study highlighted its potential as a first-line treatment option for recurrent UTIs. -

Pediatric Use

A retrospective analysis of pediatric patients treated with this compound for respiratory tract infections indicated a favorable safety profile, with minimal adverse effects reported. The antibiotic was associated with rapid symptom resolution, making it a viable option for treating bacterial infections in children.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body, with peak plasma concentrations achieved within 1-2 hours post-administration. The drug is metabolized in the liver and excreted primarily through urine. The following table summarizes its pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid (1-2 hours peak) |

| Metabolism | Hepatic |

| Excretion | Urinary (primarily) |

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Allergic reactions (rash, itching)

- Gastrointestinal disturbances (nausea, vomiting)

- Hematological effects (anemia, leukopenia)

Monitoring for these effects is recommended during treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.